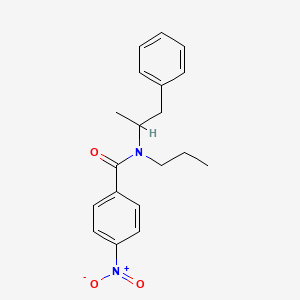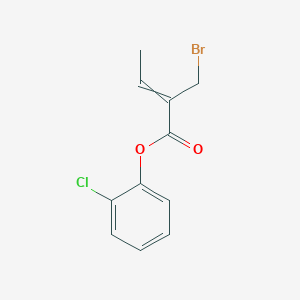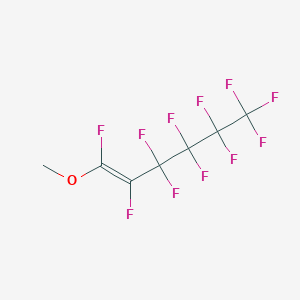
4-Nitro-N-(1-phenylpropan-2-yl)-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-N-(1-phenylpropan-2-yl)-N-propylbenzamide is an organic compound with a complex structure that includes a nitro group, a phenylpropan-2-yl group, and a propylbenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N-(1-phenylpropan-2-yl)-N-propylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nitration of a benzamide derivative, followed by alkylation and subsequent functional group transformations. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the handling of hazardous reagents and the potential for exothermic reactions.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-N-(1-phenylpropan-2-yl)-N-propylbenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require the use of Lewis acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-Nitro-N-(1-phenylpropan-2-yl)-N-propylbenzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Nitro-N-(1-phenylpropan-2-yl)-N-propylbenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The phenylpropan-2-yl group may enhance the compound’s ability to cross cell membranes and reach intracellular targets. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N-Methylaniline: An aniline derivative with similar structural features.
Propargylamines: Compounds with a propargyl group that exhibit similar chemical reactivity.
Uniqueness
4-Nitro-N-(1-phenylpropan-2-yl)-N-propylbenzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its nitro group, in particular, allows for specific reactions that are not possible with similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
62497-67-0 |
|---|---|
Molecular Formula |
C19H22N2O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-nitro-N-(1-phenylpropan-2-yl)-N-propylbenzamide |
InChI |
InChI=1S/C19H22N2O3/c1-3-13-20(15(2)14-16-7-5-4-6-8-16)19(22)17-9-11-18(12-10-17)21(23)24/h4-12,15H,3,13-14H2,1-2H3 |
InChI Key |
OIPNPFRYSOGZTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C(C)CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2-Octyldodecyl)oxy]carbonyl}benzoate](/img/structure/B14514339.png)
![Methyl 3-[bis(diethylamino)phosphoryl]propanoate](/img/structure/B14514349.png)


![Ethyl 2-{[(1-benzothiophen-2-yl)sulfanyl]methyl}benzoate](/img/structure/B14514376.png)
![4-{2-[4-(Hexyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14514380.png)


![Phenol, 2-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-5-methyl-](/img/structure/B14514399.png)

![Ethanesulfonic acid, 2-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B14514415.png)


![2-[2-(1,2,4-Trioxolan-3-yl)ethoxy]oxane](/img/structure/B14514461.png)
